(1-(Pyridin-4-yl)cyclopropyl)methanol

Lipophilicity ADME Regioisomerism

This 4-pyridyl isomer is essential for PDE4 (Ki ≈ 180 nM) and PKC-theta inhibitor programs where its rigid cyclopropane core and defined hydrogen-bonding geometry are critical for target binding. The 1,1-disubstituted scaffold offers orthogonal vectors for fragment elaboration. Procurement of this specific regioisomer ensures accurate SAR and avoids activity loss from positional impurities.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B13128846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pyridin-4-yl)cyclopropyl)methanol
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC1(CO)C2=CC=NC=C2
InChIInChI=1S/C9H11NO/c11-7-9(3-4-9)8-1-5-10-6-2-8/h1-2,5-6,11H,3-4,7H2
InChIKeyORCDZAYBUQHQAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(Pyridin-4-yl)cyclopropyl)methanol: Procurement-Ready Chemical Profile and In-Class Context


(1-(Pyridin-4-yl)cyclopropyl)methanol (CAS 858035-96-8, C9H11NO, MW 149.19) is a heterocyclic alcohol featuring a cyclopropyl ring geminally substituted at the 1-position with a hydroxymethyl group and a 4-pyridyl moiety . This compound serves as a versatile building block in medicinal chemistry, with documented applications as an intermediate in kinase inhibitor synthesis and as a scaffold for phosphodiesterase 4 (PDE4) inhibitor development [1][2]. The rigid cyclopropane core confers conformational constraint distinct from flexible-chain analogs, while the 4-pyridyl substitution pattern enables specific hydrogen-bonding and π-stacking interactions with biological targets .

Why (1-(Pyridin-4-yl)cyclopropyl)methanol Cannot Be Casually Substituted: Structural Determinants of Activity and Physicochemical Behavior


Generic substitution among pyridinyl-cyclopropyl methanol analogs is precluded by three structural determinants. First, the position of pyridine nitrogen substitution (2-, 3-, or 4-position) alters both LogP and hydrogen-bonding geometry, with 4-substituted derivatives exhibiting LogP values approximately 0.4 units higher than 3-substituted isomers . Second, the connectivity of the cyclopropane relative to the pyridine ring (1,1-disubstituted versus 2-substituted cyclopropyl) generates distinct spatial arrangements and metabolic profiles . Third, the presence or absence of the geminal cyclopropyl substitution fundamentally affects conformational rigidity and target binding—flexible-chain analogs lack the constrained geometry required for certain kinase binding pockets [1]. These differences translate to measurable variations in target affinity, selectivity, and physicochemical handling, as quantified in the following evidence guide.

Quantitative Differentiation Evidence: (1-(Pyridin-4-yl)cyclopropyl)methanol vs. Closest Analogs


LogP Differential Between 4-Pyridyl and 3-Pyridyl Regioisomers: Implications for Membrane Permeability and Formulation

The 4-pyridyl substitution in (1-(pyridin-4-yl)cyclopropyl)methanol yields a measurably higher calculated LogP (1.525) compared to the 3-pyridyl isomer (LogP 1.10550) . This ~0.42 LogP unit difference represents a ~2.6-fold increase in octanol-water partition coefficient, which modulates passive membrane permeability and may influence oral bioavailability potential [1]. While both compounds share identical molecular weight (149.19) and polar surface area (33.12 Ų), the regioisomeric positioning of the pyridine nitrogen alters the electron distribution and hydrogen-bonding capacity, affecting both chromatographic behavior and biological partitioning .

Lipophilicity ADME Regioisomerism

PDE4A Inhibitory Activity: Ki Benchmark for Target Engagement Studies

The cyclopropyl(pyridin-4-yl)methanol scaffold has demonstrated measurable PDE4A inhibitory activity in vitro, with a reported Ki of approximately 180 nM against human PDE4A enzyme [1]. This provides a quantitative benchmark for target engagement studies. For context, the classic PDE4 inhibitor rolipram exhibits Ki values in the low micromolar range (reported Ki ~1-2 μM) against PDE4 isoforms [2]. While this compound serves as an intermediate scaffold rather than an optimized drug candidate, the baseline activity establishes its utility as a starting point for structure-activity relationship (SAR) exploration in PDE4 inhibitor programs targeting inflammatory and respiratory diseases [3].

PDE4 Inhibition Inflammation Enzymatic Assay

Boiling Point and Density Variation Among Regioisomers: Implications for Purification and Handling

The 4-pyridyl substitution pattern yields subtle but measurable differences in predicted boiling point compared to the 3-pyridyl isomer. (1-(Pyridin-4-yl)cyclopropyl)methanol has a predicted boiling point of 276.9±13.0 °C and density of 1.168±0.06 g/cm³ , while the 3-pyridyl isomer shows a predicted boiling point of 276.857 °C at 760 mmHg and density of 1.169 g/cm³ . Although the boiling point differences are minimal (~0.04 °C), the distinct chromatographic retention behavior (driven by the LogP differential noted above) enables effective separation of regioisomeric mixtures during purification . This is practically relevant for procurement of high-purity material where isomeric contamination must be controlled.

Physicochemical Properties Purification Regioisomerism

Patent-Documented Utility as PKC-theta Inhibitor Intermediate: Preferred Fragment in Kinase Modulation Patents

The 1-(pyridin-4-yl)cyclopropyl scaffold is explicitly claimed as a preferred substructure in kinase modulator patents. Specifically, the derivative [1-(aminomethyl)cyclopropyl](pyridin-4-yl)methanol (derived directly from the target compound via amine substitution) is enumerated in patent literature as a key intermediate for PKC-theta inhibitors . PKC-theta is a validated target for T-cell mediated autoimmune diseases and transplant rejection. The patent US-9096593-B2 ("Compounds and methods for kinase modulation, and indications therefor") includes cyclopropyl-containing pyridinyl fragments as preferred embodiments, with the 4-pyridyl orientation specifically enabling optimal binding interactions with the kinase hinge region [1]. This patent documentation provides direct commercial and intellectual property relevance that generic pyridinyl-methanol analogs lack.

Kinase Inhibition PKC-theta Immunology

High-Value Application Scenarios for (1-(Pyridin-4-yl)cyclopropyl)methanol Based on Differentiated Evidence


PDE4 Inhibitor Lead Optimization Programs Requiring Conformationally Constrained Scaffolds

Medicinal chemistry teams developing PDE4 inhibitors for inflammatory diseases (asthma, COPD, psoriasis) can utilize (1-(pyridin-4-yl)cyclopropyl)methanol as a scaffold with validated baseline PDE4A inhibitory activity (Ki ≈ 180 nM) [1]. The rigid cyclopropyl core provides conformational constraint that may reduce entropic penalties upon target binding compared to flexible-chain analogs. The 4-pyridyl orientation aligns with SAR established in substituted 2-pyridinemethanol PDE4 inhibitors [2]. Procurement priority applies when the program requires a scaffold with documented PDE4 engagement and defined physicochemical properties (LogP 1.525, TPSA 33.12 Ų) suitable for blood-brain barrier penetration or peripheral restriction depending on downstream optimization .

PKC-theta Kinase Inhibitor Intermediate Synthesis for Autoimmune Disease Programs

For pharmaceutical programs targeting PKC-theta in T-cell mediated autoimmune indications, (1-(pyridin-4-yl)cyclopropyl)methanol serves as a direct precursor to [1-(aminomethyl)cyclopropyl](pyridin-4-yl)methanol, a claimed intermediate in granted kinase modulator patents . The geminal 1,1-disubstituted cyclopropane architecture provides the specific spatial orientation required for hinge-region binding in PKC-theta ATP-binding pockets. Procurement of the 4-pyridyl isomer specifically (rather than 3-pyridyl or 2-pyridyl analogs) is critical, as the nitrogen position dictates hydrogen-bonding geometry with the kinase hinge residue .

Analytical Method Development and Reference Standard Procurement for Regioisomeric Purity Assessment

Quality control and analytical development laboratories require authentic reference standards of (1-(pyridin-4-yl)cyclopropyl)methanol to establish chromatographic methods for distinguishing the 4-pyridyl isomer from the 3-pyridyl isomer (CAS 351421-96-0). The documented LogP differential (1.525 vs. 1.10550) and distinct retention behavior enable reverse-phase HPLC separation method development . Procurement of high-purity (>95%) reference material supports identity confirmation and regioisomeric impurity quantification in synthetic batches where positional isomer contamination could compromise downstream biological activity .

Conformationally Restricted Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

Fragment-based screening collections benefit from inclusion of three-dimensional, sp³-rich scaffolds with defined vectors for fragment growth. (1-(Pyridin-4-yl)cyclopropyl)methanol offers a low molecular weight (149.19) fragment with high fraction sp³ (Fsp³ = 0.44) and a single hydrogen-bond donor (1 HBD) and acceptor (2 HBA) . The geminal disubstitution pattern provides two orthogonal exit vectors for fragment elaboration, while the cyclopropane ring introduces conformational rigidity lacking in acyclic analogs. The validated synthetic accessibility via Grignard addition to pyridine-4-carbaldehyde and commercial availability support its inclusion in diverse fragment libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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